molecular formula C27H27NO3S3 B4770879 ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate

ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate

货号: B4770879
分子量: 509.7 g/mol
InChI 键: XZBVSMXXXCBSTQ-QOMWVZHYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate is a structurally complex heterocyclic compound featuring a fused quinoline-dithiole framework. Key structural elements include:

  • Ethyl carboxylate group: Positioned at the 4th carbon of the 1,3-dithiole ring, this ester moiety enhances solubility and reactivity .
  • Z-configuration: The (2Z)-stereochemistry at the exocyclic double bond (quinolinylidene-dithiole junction) likely influences intramolecular interactions and stability .
  • 1,3-Dithiole ring: The sulfur-rich heterocycle with a phenyl substituent at position 5 may confer unique redox properties or metal-binding capabilities .

属性

IUPAC Name

ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3S3/c1-6-31-25(30)22-21(17-12-8-7-9-13-17)33-26(34-22)20-18-14-10-11-15-19(18)28(24(29)16(2)3)27(4,5)23(20)32/h7-16H,6H2,1-5H3/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBVSMXXXCBSTQ-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=CC=CC=C3N(C(C2=S)(C)C)C(=O)C(C)C)S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C/2\C3=CC=CC=C3N(C(C2=S)(C)C)C(=O)C(C)C)/S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Key Observations :

Electronic Effects : The thioxo group (C=S) in the target compound may enhance π-conjugation compared to oxo (C=O) analogs like thiazolo-pyrimidines .

Steric Environment: The 2,2-dimethyl and 2-methylpropanoyl groups on the quinoline ring introduce greater steric hindrance than the dimethylaminophenyl substituent in ’s compound.

Biological Relevance : Nitroimidazole derivatives (e.g., ) are associated with antimicrobial activity, suggesting the target compound’s nitro-free structure may prioritize alternative applications like material science .

Computational and Crystallographic Insights

  • Similarity Metrics : Tanimoto and Dice indices () could quantify structural overlap with analogs. For instance, the dithiole-phenyl motif may align with benzodioxane carboxylates in , but sulfur content differences would lower similarity scores .

常见问题

Q. What established synthetic routes are available for this compound, and what reaction parameters critically influence yield?

The synthesis typically involves multi-step protocols, including condensation reactions under reflux conditions. For analogous thioxoquinoline derivatives, a common approach involves reacting aminothiazolone intermediates with formyl-indole carboxylates in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., Method A in ). Key parameters include reaction time (3–5 hours), temperature (reflux), and stoichiometric ratios (1:1.1 molar ratio of starting materials). Optimization of these parameters can mitigate side reactions and improve yields .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the Z-configuration and structural integrity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry, as demonstrated in structural studies of related heterocycles (e.g., ). Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify proton environments and substituent positions.
  • Elemental analysis : Validates purity and empirical formula (e.g., CHNS analysis in ).
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and thioxo (C=S) stretches .

Q. How should researchers design preliminary biological screens to evaluate this compound’s bioactivity?

Initial screens should focus on target-specific assays informed by structural analogs. For example:

  • Kinase inhibition assays : Fluorescence-based or ADP-Glo™ assays to test activity against protein kinases (e.g., notes kinase inhibition in related compounds).
  • Anti-inflammatory models : COX-2 inhibition or TNF-α suppression in macrophage cell lines.
  • Cytotoxicity profiling : Use of MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity .

Advanced Research Questions

Q. What computational strategies can predict interactions with protein kinases, and how can these be experimentally validated?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes to kinase active sites (e.g., ATP-binding pockets). Focus on residues critical for inhibitor recognition.
  • Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories). Validation involves:
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D).
  • Enzymatic assays : Compare IC50_{50} values with docking scores to refine predictive models .

Q. How can contradictory efficacy data across cell lines or models be systematically resolved?

Contradictions may arise from variations in experimental conditions or cell-specific factors. Strategies include:

  • Standardized protocols : Replicate studies using identical cell passage numbers, serum conditions, and inhibitor concentrations.
  • Orthogonal assays : Confirm results with alternate methods (e.g., Western blot for target engagement alongside viability assays).
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like oxygen tension or growth media .

Q. What methodologies enhance the stability of the thioxoquinoline moiety under physiological conditions?

  • Prodrug design : Modify the ester group (e.g., ethyl to pivaloyloxymethyl) to improve hydrolytic stability.
  • Formulation studies : Encapsulate in liposomes or cyclodextrins to protect against degradation.
  • Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (e.g., pH 7.4 buffer at 37°C) .

Q. Which statistical approaches are optimal for analyzing structure-activity relationships (SAR) in analogs?

  • Quantitative SAR (QSAR) : Employ multivariate regression (e.g., partial least squares) to correlate substituent properties (Hammett σ, LogP) with bioactivity.
  • Machine learning : Train random forest or neural network models on datasets of analogs with defined substituents (e.g., ’s comparison of electron-donating/withdrawing groups).
  • Cluster analysis : Group compounds by similarity in chemical space (e.g., Tanimoto coefficients) to identify activity trends .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity) and identify optimal conditions via response surface methodology .
  • Data Contradiction Resolution : Apply Bradford Hill criteria to assess causality in biological data, emphasizing dose-response consistency and biological plausibility .
  • AI Integration : Leverage tools like COMSOL Multiphysics coupled with AI for real-time reaction monitoring and predictive modeling of synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate
Reactant of Route 2
ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate

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